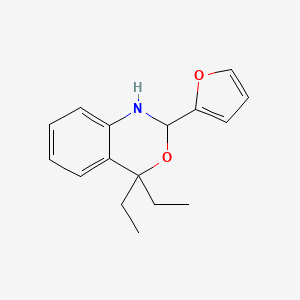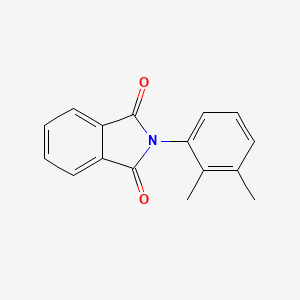
4,4-diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,4-substituted 1,2-dihydro-4H-3,1-benzoxazines involves the reaction of o-aminophenylcarbinols with carbonyl compounds under optimum conditions. This process yields various 2-(5-X-2-furyl)-1,2-dihydro-4H-3,1-benzoxazines, demonstrating the instability of 2,2-disubstituted derivatives which convert to 4H-3,1-benzoxazines upon heating in the presence of acylating agents (Gromachevskaya et al., 1988).
Molecular Structure Analysis
The molecular structure of 4,4-diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine derivatives can be elucidated through various spectroscopic techniques. For example, the reaction of 2-(2-furyl)-1,3-dioxan with maleic anhydride has been studied, revealing the stereochemical heterogeneity and yielding a mixture of endo- and exo-adducts. The structure of these adducts has been further investigated through bromination, lactonization reactions, and spectroscopic analysis (Maślińska-Solich, 1975).
Chemical Reactions and Properties
4,4-Diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine undergoes various chemical reactions, highlighting its reactivity and the potential for synthesizing novel compounds. For instance, tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines has been employed for the synthesis of related benzoxazine derivatives, showcasing significant stereoselectivity and the formation of Z isomers (Gabriele et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4,4-diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine is a compound involved in a variety of chemical reactions, contributing to the development of materials with potential applications in various scientific fields. Studies have detailed its synthesis and interactions, notably in reactions with maleic anhydride, leading to a mixture of endo- and exo-adducts. The stereochemical outcomes of these reactions have been explored through spectroscopic methods, highlighting the compound's versatile reactivity and potential for creating novel materials (Maślińska-Solich, 1975).
Antibacterial Activity
The compound's framework has been utilized in the synthesis of N-substituted piperazinyl quinolones, demonstrating significant antibacterial activity. This research underscores the potential of 4,4-diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine derivatives for developing new antibacterial agents, offering insights into combating drug-resistant bacterial strains (Foroumadi et al., 1999).
Photochemical Applications
Additionally, derivatives of 4,4-diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine have been investigated for their photochemical properties, particularly as photoacid generators in photoresist formulations for lithography. Such studies are crucial for advancing technologies in microfabrication and semiconductor manufacturing, demonstrating the compound's relevance in materials science and engineering (Pohlers et al., 1997).
Pharmacological Research
In pharmacological research, the benzoxazine core structure, closely related to 4,4-diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine, has been explored for its therapeutic potential. Novel benzoxazines have shown promise as inhibitors of the receptor for advanced glycation end products (RAGE), with implications for treating diseases like tuberculosis. This highlights the ongoing exploration of benzoxazine derivatives for their potential in medical research and drug development (Bharathkumar et al., 2023).
Propiedades
IUPAC Name |
4,4-diethyl-2-(furan-2-yl)-1,2-dihydro-3,1-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-3-16(4-2)12-8-5-6-9-13(12)17-15(19-16)14-10-7-11-18-14/h5-11,15,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSYWANPSVRIDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC(O1)C3=CC=CO3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diethyl-2-(furan-2-yl)-1,2-dihydro-3,1-benzoxazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5525446.png)
![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(3-methoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5525460.png)

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5525473.png)
![2-[(4-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5525482.png)

![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)

![2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5525519.png)
![5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol](/img/structure/B5525527.png)